molecular formula C38H24N2O2 B8264322 4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))

4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde))

Cat. No.: B8264322
M. Wt: 540.6 g/mol
InChI Key: BSROCZIOPCIMGM-UHFFFAOYSA-N
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Description

4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) is a complex organic compound known for its unique structure and properties It consists of a phenanthroline core with two biphenyl carbaldehyde groups attached at the 2 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) typically involves the reaction of 1,10-phenanthroline with 2-formylbiphenyl under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The phenanthroline core can chelate metal ions, forming stable complexes that can participate in catalytic processes or biological interactions. The biphenyl carbaldehyde groups can undergo further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1,10-Phenanthroline-2,9-diyl)diphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.

    4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline: Contains amine groups instead of aldehyde groups.

    4,4’-(1,10-Phenanthroline-2,9-diyl)bis(benzaldehyde): Similar but with different substituents on the phenanthroline core.

Uniqueness

The uniqueness of 4’,4’‘’-(1,10-Phenanthroline-2,9-diyl)bis(([1,1’-biphenyl]-2-carbaldehyde)) lies in its specific combination of phenanthroline and biphenyl carbaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in multiple research fields .

Properties

IUPAC Name

2-[4-[9-[4-(2-formylphenyl)phenyl]-1,10-phenanthrolin-2-yl]phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24N2O2/c41-23-31-5-1-3-7-33(31)25-9-13-27(14-10-25)35-21-19-29-17-18-30-20-22-36(40-38(30)37(29)39-35)28-15-11-26(12-16-28)34-8-4-2-6-32(34)24-42/h1-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSROCZIOPCIMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7C=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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